molecular formula C8H16N2O4S2 B3041974 D-Cystine dimethyl ester CAS No. 444996-03-6

D-Cystine dimethyl ester

Cat. No.: B3041974
CAS No.: 444996-03-6
M. Wt: 268.4 g/mol
InChI Key: NXPNPYNCKSWEHA-PHDIDXHHSA-N
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Description

D-Cystine dimethyl ester: is a derivative of the amino acid cysteine It is characterized by the presence of two cysteine molecules connected by a disulfide bond, with each cysteine molecule esterified with a methyl group

Biochemical Analysis

Biochemical Properties

D-Cystine dimethyl ester participates in several biochemical reactions, primarily due to its disulfide bond and ester groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in redox reactions, such as thioredoxin reductase. The disulfide bond in this compound can be reduced to free thiol groups, which can then participate in further biochemical reactions. Additionally, the ester groups can be hydrolyzed by esterases, releasing free cysteine molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the redox state of cells by modulating the levels of reactive oxygen species (ROS). This modulation can impact cell signaling pathways that are sensitive to oxidative stress, such as the MAPK and NF-κB pathways. Furthermore, this compound can influence gene expression by altering the redox state of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The disulfide bond in this compound can be reduced by thioredoxin, leading to the formation of free thiol groups. These thiol groups can then interact with other biomolecules, such as proteins and enzymes, through thiol-disulfide exchange reactions. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can be hydrolyzed by esterases, leading to the release of free cysteine. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of the redox state and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular antioxidant capacity and protect against oxidative stress. At high doses, it can induce toxicity and adverse effects, such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects of this compound are seen at moderate doses, while high doses lead to detrimental outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur metabolism and redox regulation. It interacts with enzymes such as thioredoxin reductase and glutathione reductase, which are involved in maintaining cellular redox balance. The compound can also affect metabolic flux by modulating the levels of key metabolites, such as glutathione and cysteine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments. The compound can also interact with binding proteins that facilitate its transport and localization within cells. Its distribution can affect its localization and accumulation in specific tissues, influencing its biological activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lysosomes. Its activity and function can be influenced by its subcellular localization. For example, in the mitochondria, this compound can modulate the redox state and mitochondrial function. In the lysosomes, it can affect the degradation of biomolecules and the recycling of cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Cystine dimethyl ester typically involves the esterification of D-cystine. One common method includes the reaction of D-cystine with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: D-Cystine dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-Cystine dimethyl ester is used as a building block in the synthesis of peptides and proteins.

Biology: In biological research, this compound is used to study the role of disulfide bonds in protein folding and stability. It is also used in the development of redox-sensitive probes and sensors .

Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and related conditions. Its ability to modulate redox states makes it a valuable tool in the study of diseases such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .

Comparison with Similar Compounds

  • L-Cystine dimethyl ester
  • D-Cysteine dimethyl ester
  • L-Cysteine dimethyl ester

Comparison: D-Cystine dimethyl ester is unique due to its specific stereochemistry and the presence of a disulfide bond. Compared to L-Cystine dimethyl ester, it has different biological activity and reactivity due to the stereochemical differences. D-Cysteine dimethyl ester and L-Cysteine dimethyl ester lack the disulfide bond, which significantly alters their chemical properties and applications .

Properties

IUPAC Name

methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2/h5-6H,3-4,9-10H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPNPYNCKSWEHA-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSSCC(C(=O)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444996-03-6
Record name Methyl(2S)-2-amino-3-{[(2S)-2-amino-3-methoxy-3-oxopropyl]disulphanyl}propanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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